Val-Ser vs. Ala-Ser Prodrugs: 15-Fold Superior Oral Bioavailability in Rat Model
In a study comparing dipeptide prodrugs of cidofovir, the Val-Ser-CO2H prodrug (compound 7) demonstrated a 15-fold increase in total cidofovir species in rat plasma following oral administration, whereas the corresponding Ala-Ser analog (compound 6) showed no significant improvement over the parent drug [1]. This indicates that the Val-Ser motif is superior to Ala-Ser for enhancing the oral bioavailability of this antiviral agent [1].
| Evidence Dimension | Oral Bioavailability Enhancement (Total cidofovir species in plasma) |
|---|---|
| Target Compound Data | 15-fold increase over parent drug |
| Comparator Or Baseline | Ala-Ser prodrug: No significant increase over parent drug; Parent drug (cidofovir): Baseline |
| Quantified Difference | Val-Ser prodrug: 15-fold increase; Ala-Ser prodrug: No significant increase |
| Conditions | Rat model; oral administration of prodrugs 6 and 7 |
Why This Matters
For researchers developing oral prodrugs, this demonstrates that Val-Ser can confer dramatically superior bioavailability compared to the structurally similar Ala-Ser, making it a critical component for achieving therapeutic plasma concentrations.
- [1] Peterson LW, et al. Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir. Bioorg Med Chem Lett. 2011;21(13):4045-4049. View Source
